SW203668

SCD inhibitor CYP4F11 Non-small cell lung cancer

SW203668 is a benzothiazole compound developed as a pro-drug that requires metabolic activation by the cytochrome P450 enzyme CYP4F11 to form its active species. This active form is an irreversible inhibitor of stearoyl-CoA desaturase (SCD), an enzyme crucial for synthesizing monounsaturated fatty acids and a known vulnerability in various cancers.

Molecular Formula C22H19N3O2S
Molecular Weight 389.5 g/mol
Cat. No. B15551094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSW203668
Molecular FormulaC22H19N3O2S
Molecular Weight389.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H19N3O2S/c1-27-17-11-12-18-19(13-17)28-22(24-18)25-21(26)16-9-7-15(8-10-16)20(23)14-5-3-2-4-6-14/h2-13,20H,23H2,1H3,(H,24,25,26)
InChIKeyBHOBUXPHKZSABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SW203668: A CYP4F11-Activated Irreversible SCD Inhibitor for Targeted Cancer Research


SW203668 is a benzothiazole compound developed as a pro-drug that requires metabolic activation by the cytochrome P450 enzyme CYP4F11 to form its active species [1]. This active form is an irreversible inhibitor of stearoyl-CoA desaturase (SCD), an enzyme crucial for synthesizing monounsaturated fatty acids and a known vulnerability in various cancers [1]. Its unique activation mechanism drives selective cytotoxicity toward cancer cells expressing high levels of CYP4F11, distinguishing it from traditional SCD inhibitors that lack this built-in selectivity mechanism [1].

Why SW203668's CYP4F11-Dependent Mechanism Prevents Substitution with Other SCD Inhibitors


Substituting SW203668 with a traditional, direct-acting SCD inhibitor (e.g., CAY10566, MF-438, A939572) is not scientifically equivalent because SW203668's activity is conditional upon tumor-specific CYP4F11 expression, a feature that creates a therapeutic window and reduces systemic toxicity [1]. In contrast, standard SCD inhibitors universally inhibit the enzyme, leading to on-target toxicity in essential tissues like sebaceous glands and causing significant adverse effects such as skin toxicity, which is not observed with SW203668 in relevant preclinical models [1]. This fundamental difference in mechanism and safety profile directly impacts experimental outcomes and translational potential, making the compounds non-interchangeable for studies involving CYP4F11-expressing models or requiring minimized off-tumor effects [1].

Quantitative Evidence Guide for SW203668's Differentiated Profile in NSCLC Research


CYP4F11-Dependent Selective Cytotoxicity vs. Standard SCD Inhibitors

SW203668 exhibits a wide therapeutic index driven by its requirement for activation by the CYP4F11 enzyme. It is potently cytotoxic to CYP4F11-expressing NSCLC cell lines but spares cells lacking this enzyme [1]. This is a stark contrast to a standard SCD inhibitor like Abbott-28c, which shows universal and equipotent toxicity across all cancer cell lines regardless of CYP status [1].

SCD inhibitor CYP4F11 Non-small cell lung cancer Targeted therapy Cytotoxicity

Superior Bioavailability to Lead Oxalamide Analog (SW208108)

As a benzothiazole, SW203668 was selected for in vivo studies due to its significantly better bioavailability compared to the lead oxalamide analog, SW208108, which was deemed unsuitable for animal studies [1]. A pharmacokinetic analysis of SW203668 showed plasma levels exceeding its in vitro IC50 by a wide margin for several hours, a critical feature for translating in vitro findings to in vivo models [1].

Pharmacokinetics Bioavailability SCD inhibitor In vivo efficacy Prodrug

Enantiomer-Specific Potency and Target Engagement

The chiral center of SW203668 yields two enantiomers with a measurable difference in potency. The (-)-enantiomer is significantly more potent and engages the SCD target more effectively than the (+)-enantiomer, highlighting the importance of chirality for optimal activity [1].

Chirality Enantiomer SAR SCD inhibitor Target engagement

In Vivo Tumor Growth Inhibition Without Sebocyte Toxicity

SW203668 demonstrates in vivo efficacy in reducing tumor growth in a CYP4F11-dependent manner, mirroring its in vitro selectivity. Crucially, it achieves this without causing the hallmark toxicity (sebocyte depletion and skin lesions) associated with systemic SCD inhibition by traditional agents like Xenon-45 [1].

In vivo efficacy Xenograft Safety profile Sebocyte SCD inhibitor

Recommended Research Applications for SW203668 Based on Differentiated Evidence


Validating CYP4F11 as a Predictive Biomarker for SCD-Targeted Therapy

Given its strict dependence on CYP4F11 for activation and its stark differential cytotoxicity (IC50 <0.116 µM in CYP4F11+ cells vs. >10 µM in CYP4F11- cells), SW203668 is the ideal tool compound for experiments aimed at validating CYP4F11 expression as a predictive biomarker of response to SCD inhibition. It enables researchers to correlate CYP4F11 protein or mRNA levels with sensitivity to SW203668 across a panel of cancer cell lines or primary tumor samples, a type of study that is not possible with direct SCD inhibitors that show universal toxicity [1].

In Vivo Tumor Xenograft Studies Requiring a Safe Therapeutic Window

For researchers needing to assess the anti-tumor efficacy of SCD inhibition in vivo, SW203668 is the only characterized compound that achieves tumor growth inhibition in sensitive xenograft models (e.g., H2122) without causing dose-limiting skin and sebaceous gland toxicity. Its demonstrated pharmacokinetic profile (8-hour half-life, plasma levels >14x IC50) and established dosing regimen (e.g., 20 mg/kg IP daily) make it a validated and superior alternative to compounds like SW208108 (poor bioavailability) or Xenon-45 (high toxicity) for such studies [1].

Investigating Cancer Cell Dependency on Unsaturated Fatty Acids

SW203668 serves as a precise chemical probe to deplete unsaturated fatty acids specifically in CYP4F11-expressing cancer cells. Its irreversible inhibition of SCD leads to cell death that can be rescued by exogenous oleic acid, confirming an on-target mechanism [1]. This application is ideal for studies investigating lipid metabolism, ferroptosis, and other forms of cell death linked to fatty acid desaturation, where the selectivity of SW203668 prevents off-target effects in CYP4F11-low normal tissues.

Structure-Activity Relationship (SAR) Studies on Benzothiazole SCD Inhibitors

The established 4.1-fold difference in potency between its (+)- and (-)-enantiomers (IC50 of 0.029 µM vs 0.007 µM, respectively) makes SW203668 a valuable reference point for medicinal chemistry and SAR studies [1]. Researchers developing next-generation CYP-activated pro-drugs can use the activity of SW203668's enantiomers as a benchmark for optimizing the potency and selectivity of new benzothiazole or oxalamide-based scaffolds.

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